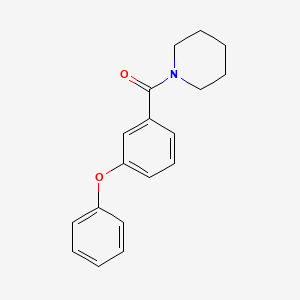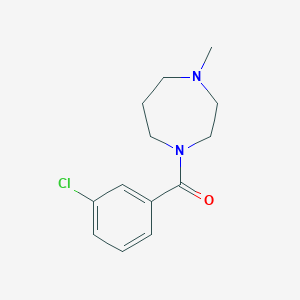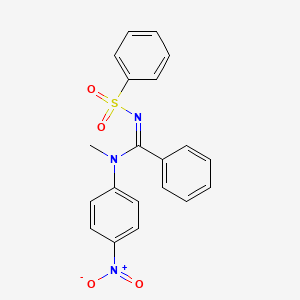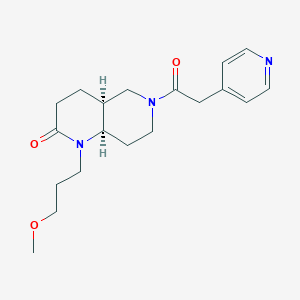
1-(3-phenoxybenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenoxybenzoyl)piperidine, commonly known as PBPD, is a synthetic compound that has gained significant interest among researchers due to its potential therapeutic properties. PBPD is a piperidine derivative that has been synthesized via different methods.
科学的研究の応用
PBPD has been studied for its potential therapeutic properties, including its use as an anti-inflammatory, anti-tumor, and anti-angiogenic agent. Several studies have shown that PBPD exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reducing the infiltration of immune cells into inflamed tissues. PBPD has also been shown to inhibit the growth of cancer cells and reduce tumor volume in animal models of cancer.
作用機序
The mechanism of action of PBPD is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the NF-κB and MAPK pathways. PBPD has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, and reduce the expression of several downstream targets of NF-κB, including TNF-α and IL-1β. PBPD has also been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38, key components of the MAPK pathway.
Biochemical and Physiological Effects:
PBPD has been shown to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of immune cell infiltration, and the inhibition of cancer cell growth. PBPD has also been shown to reduce the expression of several angiogenic factors, including VEGF and bFGF, and inhibit the formation of new blood vessels, suggesting its potential use as an anti-angiogenic agent.
実験室実験の利点と制限
PBPD has several advantages for lab experiments, including its synthetic accessibility, high purity, and potent anti-inflammatory and anti-tumor activities. However, PBPD also has several limitations, including its poor solubility in water, which may limit its use in in vivo experiments, and its potential toxicity, which requires careful evaluation before its use in clinical trials.
将来の方向性
There are several future directions for research on PBPD, including the evaluation of its potential use as an anti-angiogenic agent, the identification of its molecular targets, and the development of more potent and selective derivatives. Additionally, the evaluation of the pharmacokinetics and toxicity of PBPD in animal models and clinical trials is necessary to determine its potential therapeutic value.
合成法
PBPD can be synthesized via different methods, including the reaction of phenoxybenzoic acid with piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or by the reaction of piperidine with 3-phenoxybenzoyl chloride. The product is then purified via column chromatography to obtain the pure compound.
特性
IUPAC Name |
(3-phenoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-12-5-2-6-13-19)15-8-7-11-17(14-15)21-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQSLVGNYQAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-morpholinyl)propyl]cyclooctanamine](/img/structure/B5328615.png)
![3-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5328624.png)
![8-acetyl-2-(dimethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5328631.png)
![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5328643.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5328650.png)

![3-benzyl-5-{3-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328661.png)
![N-cyclopropyl-1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328670.png)
![N-cyclopropyl-5-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B5328674.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328701.png)
![4-(3,4-difluorobenzyl)-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5328703.png)
![4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B5328711.png)